1-Chloro-2,5-difluoro-4-iodobenzene
Overview
Description
1-Chloro-2,5-difluoro-4-iodobenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, and iodine atoms on a benzene ring
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds like this often interact with various enzymes and receptors in the body .
Mode of Action
It is known that halogenated aromatic compounds can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .
Result of Action
It is known that halogenated aromatic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-2,5-difluoro-4-iodobenzene. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s efficacy can be influenced by factors such as the presence of other compounds or the physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-iodobenzene can be synthesized through several methods, including halogenation reactions. One common approach involves the sequential halogenation of benzene or its derivatives. For instance, starting with benzene, one can first introduce a chlorine atom via chlorination, followed by fluorination and iodination steps.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. These reactions require precise temperature and pressure control to ensure the selective introduction of halogen atoms.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-difluoro-4-iodobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of dihalogenated benzene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-iodobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems. Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or in drug discovery. Industry: It is employed in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
1-Chloro-2,5-difluoro-4-iodobenzene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
1,2-Dichloro-4-iodobenzene
1,4-Difluoro-2-iodobenzene
1-Chloro-2,4,5-trifluorobenzene
These compounds differ in the placement and number of halogen atoms, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-2,5-difluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIRZHIXWRVIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679553 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097871-23-2 | |
Record name | 1-Chloro-2,5-difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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